2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine
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Overview
Description
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a pyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridines with suitable electrophiles to form the triazole ring, followed by further functionalization to introduce the pyrrolidine moiety . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its antibacterial properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the synthesis of various biologically active compounds.
Uniqueness
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine is unique due to its specific structure, which combines the triazole and pyridine rings with a pyrrolidine substituent. This unique structure allows for specific interactions with molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVONDFAKBDNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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